molecular formula C20H17NO2 B4735627 2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4735627
M. Wt: 303.4 g/mol
InChI Key: HSUUAVPLNLLZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as BIQ, is a chemical compound that has been studied for its potential use in various scientific research applications. BIQ has been found to have unique properties that make it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of BIQ is not fully understood, but it is believed to involve the interaction of the compound with various cellular components, including proteins and nucleic acids. BIQ has been found to bind to DNA and RNA, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
BIQ has been found to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. BIQ has also been found to have antioxidant properties, which may contribute to its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BIQ in lab experiments is its unique fluorescent properties, which make it a valuable tool for the detection of metal ions and other cellular components. However, BIQ also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research involving BIQ, including the development of new drugs based on its unique properties, the study of its potential use in the treatment of various diseases, and the exploration of its potential uses in materials science and nanotechnology.
In conclusion, 2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, or BIQ, is a valuable tool in scientific research due to its unique properties and potential uses in various applications. Further research is needed to fully understand its mechanism of action and to explore its potential uses in the development of new drugs and materials.

Scientific Research Applications

BIQ has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. BIQ has also been found to have potential uses in the study of protein-ligand interactions and in the development of new drugs.

properties

IUPAC Name

2-(2-phenylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-10,13,16-17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUUAVPLNLLZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(2-biphenylyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.